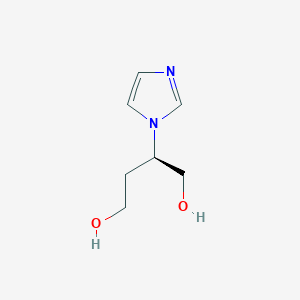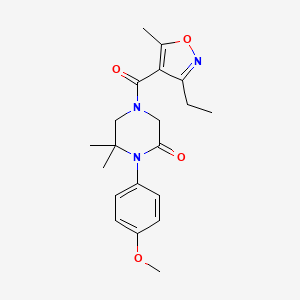![molecular formula C14H11Cl3O B14171503 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol CAS No. 921597-58-2](/img/structure/B14171503.png)
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol is an organic compound characterized by the presence of multiple chlorine atoms and a phenolic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 3-methylphenol in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol involves its interaction with biological molecules. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to antimicrobial effects. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dichloro-2-methylphenol
- 4-Chloro-2-[(4-chlorophenyl)methyl]-3-methylphenol
- 2,4,5-Trichlorophenol
Uniqueness
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of multiple chlorine atoms and a phenolic group makes it particularly effective in certain applications, such as antimicrobial research.
Propiedades
Número CAS |
921597-58-2 |
|---|---|
Fórmula molecular |
C14H11Cl3O |
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
4,5-dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol |
InChI |
InChI=1S/C14H11Cl3O/c1-8-11(13(18)7-12(16)14(8)17)6-9-2-4-10(15)5-3-9/h2-5,7,18H,6H2,1H3 |
Clave InChI |
MHGKADWJGMSEOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1Cl)Cl)O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


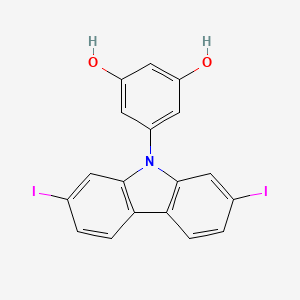
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
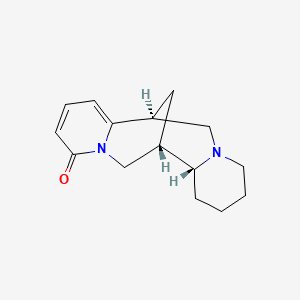
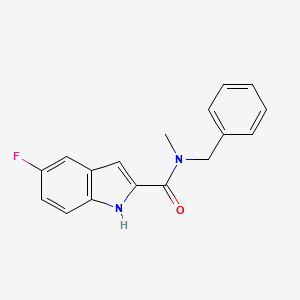
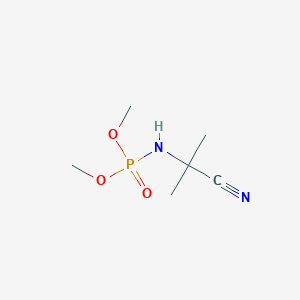
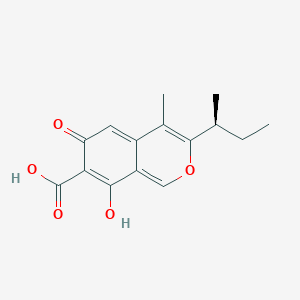
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)

